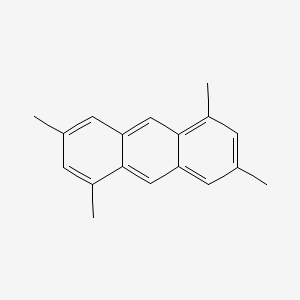

Anthracene, 1,3,5,7-tetramethyl-

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Materials Science

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov Their extended π-conjugated systems are the cornerstone of their utility in advanced materials science, bestowing upon them remarkable electronic, optical, and magnetic properties. echemi.com This inherent delocalization of electrons across their structure allows for efficient charge transport, making them prime candidates for use as organic semiconductors. echemi.com Consequently, PAHs have become integral components in a host of organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). sioc-journal.cn

The planarity and rigidity of the PAH framework facilitate strong intermolecular π-π stacking interactions, which are crucial for creating ordered molecular assemblies and promoting efficient charge mobility in the solid state. Furthermore, the ability to chemically modify the periphery of the PAH core allows for precise tuning of their electronic energy levels (HOMO and LUMO), solubility, and self-assembly behavior. This "bottom-up" approach to designing materials with specific functionalities is a key advantage of PAH-based systems. Research continues to explore new synthetic methodologies to create novel PAH structures with tailored properties for next-generation electronics and optoelectronics. echemi.com

Overview of Methylated Anthracene (B1667546) Derivatives in Photophysical and Materials Science

Anthracene, a three-ringed PAH, is a well-studied molecule known for its characteristic blue fluorescence. researchgate.net The introduction of methyl groups onto the anthracene skeleton—a process known as methylation—is a powerful strategy for modulating its intrinsic properties for specific applications in photophysics and materials science. Methylation can significantly impact the molecule's photophysical behavior. For instance, the position and number of methyl groups can alter the fluorescence quantum yield, shift the emission and absorption spectra, and influence the lifetime of the excited state.

From a materials science perspective, methylation plays a critical role in controlling the solid-state properties of anthracene derivatives. The methyl groups can introduce steric hindrance that disrupts the typical herringbone packing of unsubstituted anthracene, leading to different crystal morphologies and, consequently, altered charge transport characteristics. This can be advantageous in preventing the formation of undesirable aggregates that can quench fluorescence, a common issue in solid-state emitters. Moreover, the nonpolar methyl groups can enhance the solubility of the anthracene core in organic solvents, which is a crucial factor for solution-based processing and fabrication of thin-film devices. The strategic methylation of the anthracene scaffold is, therefore, a key design element in the development of advanced organic materials with tailored optical and electronic functions.

Scope and Research Focus on Anthracene, 1,3,5,7-tetramethyl-

This article will now narrow its focus to a specific, yet less-explored, isomer within the methylated anthracene family: Anthracene, 1,3,5,7-tetramethyl- . This particular compound, with its symmetrical substitution pattern, presents an interesting case study for understanding the structure-property relationships in tetramethylated PAHs. The placement of methyl groups at the 1, 3, 5, and 7 positions is anticipated to have a distinct effect on the molecule's steric and electronic profile compared to other isomers.

While extensive research has been conducted on anthracene and its more common derivatives, dedicated studies on Anthracene, 1,3,5,7-tetramethyl- are less prevalent in the scientific literature. This article aims to collate the available information on this compound, providing a foundational understanding of its basic chemical and physical properties. The subsequent sections will delve into what is known about this molecule, drawing from available database information and the broader context of methylated anthracenes to highlight its potential significance and areas for future research.

Structure

3D Structure

Properties

CAS No. |

17538-59-9 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1,3,5,7-tetramethylanthracene |

InChI |

InChI=1S/C18H18/c1-11-5-13(3)17-10-16-8-12(2)6-14(4)18(16)9-15(17)7-11/h5-10H,1-4H3 |

InChI Key |

XIEFJNBXVCEFSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C3C=C(C=C(C3=CC2=C1)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3,5,7 Tetramethylanthracene

Established Synthetic Pathways for 1,3,5,7-Tetramethylanthracene

The construction of the 1,3,5,7-tetramethylanthracene framework can be achieved through several established synthetic routes. These methods primarily include classical electrophilic aromatic substitutions and modern cyclization techniques.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a viable, albeit general, pathway to alkylated and acylated anthracenes. rsc.orgbeilstein-journals.org This methodology can be applied intramolecularly to construct the anthracene (B1667546) skeleton from suitably designed precursors. rsc.org For instance, an intramolecular Friedel-Crafts cyclization of specific diarylmethanols or related compounds can lead to the formation of the tricyclic anthracene system. The efficiency of such cyclizations is often enhanced by the presence of electron-donating groups, such as methyl groups, on the aromatic rings. rsc.org

While the literature provides broad examples of Friedel-Crafts reactions for synthesizing various anthracene derivatives, specific, high-yield procedures solely dedicated to 1,3,5,7-tetramethylanthracene via this method are not extensively detailed in the provided research. The general approach involves the acid-catalyzed cyclization of precursors that would lead to the desired substitution pattern. For example, a suitably substituted diaryl ketone or alcohol could undergo a double cyclization to form the anthracene core. rsc.org

| Reaction Type | Catalyst Type | General Application |

| Intermolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃, ZnBr₂) | Alkylation of arenes with aromatic aldehydes. rsc.org |

| Intramolecular Friedel-Crafts Cyclization | Brønsted Acid (e.g., H₂SO₄, CF₃SO₃H) | Cyclization of diarylmethanols or ketones to form fused rings. rsc.orgnih.gov |

A notable and specific method for the synthesis of 1,3,5,7-tetramethylanthracene involves the acid-catalyzed oligomerization of 3,5-dimethylbenzyl alcohol. This process, promoted by montmorillonite (B579905) clay (Tonsil Optimum Extra), proceeds through a linear oligomerization to form 1,3,5,7-tetramethyl-9,10-dihydroanthracene. nih.govresearchgate.net Subsequent loss of protons from this intermediate yields the final aromatic product, 1,3,5,7-tetramethylanthracene. nih.govresearchgate.net

The reaction is typically carried out by refluxing a suspension of 3,5-dimethylbenzyl alcohol and the clay catalyst in a solvent like carbon disulfide. nih.gov Theoretical analysis of this reaction suggests that the process is governed by orbital-type control in the initial steps of oligomerization and involves a radical cation as a key intermediate in the formation of the anthracene. nih.gov

Further research into this reaction has identified side products, including 4-(3',5'-dimethylbenzyl)-1,3,5,7-tetramethyl-9,10-dihydroanthracene and 4-(3',5'-dimethylbenzyl)-1,3,5,7-tetramethylanthracene, which are formed from the 1,3,5,7-tetramethyl-9,10-dihydroanthracene intermediate. nih.govresearchgate.net

| Starting Material | Catalyst | Key Intermediate | Final Product |

| 3,5-Dimethylbenzyl alcohol | Montmorillonite Clay | 1,3,5,7-Tetramethyl-9,10-dihydroanthracene | 1,3,5,7-Tetramethylanthracene |

Advanced Synthetic Strategies and Process Optimization

Efforts to improve the synthesis of substituted anthracenes focus on enhancing efficiency, yield, and selectivity, often through the development of novel catalytic systems and reaction conditions.

While specific high-efficiency methods for 1,3,5,7-tetramethylanthracene are not extensively documented, general strategies for the efficient synthesis of substituted anthracenes can be applied. For example, metal-catalyzed reactions, such as [2+2+2] cycloadditions, have emerged as powerful tools for constructing the anthracene core with high yields. nih.gov One such approach utilizes a CoCl₂·6H₂O/Zn system to catalyze the cycloaddition of 1,6-diynes with 4-aryl-2-butyn-1-ols, leading to substituted anthracenes in good yields (57–75%) after subsequent oxidation and cyclization steps. nih.gov

Another promising high-yield method involves a double intermolecular Wittig reaction followed by deprotection and a double ring-closing condensation. This strategy was successfully used to synthesize 2,3,6,7-anthracenetetracarbonitrile in a high yield of 84%. nih.gov Such multi-step, one-pot, or cascade reactions represent a modern approach to optimizing the synthesis of complex aromatic systems.

Derivatization and Functionalization Routes of the Anthracene Core

The functionalization of the anthracene skeleton is crucial for tuning its properties. While the 9 and 10 positions are the most reactive, methods have been developed to introduce substituents at other positions. researchgate.net

The synthesis of specifically substituted anthracenes allows for the fine-tuning of their electronic and photophysical characteristics. The functionalization of the outer rings of the anthracene core can be challenging, though some tetrasubstituted derivatives are accessible. researchgate.net An example is 2,3,6,7-tetramethylanthracene, which was first reported in 1931. researchgate.net

A versatile strategy for obtaining 2,3,6,7-tetrasubstituted anthracenes involves the synthesis of a precursor like 2,3,6,7-tetrabromoanthracene. This compound can be prepared in a four-step synthesis starting from benzene (B151609), with the key step being a twofold Bergman cyclization. researchgate.net The resulting tetrabromide serves as an excellent precursor for further functionalization through cross-coupling reactions, allowing the introduction of a wide variety of substituents. researchgate.net This highlights a general strategy where a polyhalogenated anthracene core is first synthesized and then elaborated to achieve the desired substitution pattern.

| Precursor Compound | Synthetic Strategy | Target Application |

| 2,3,6,7-Tetrabromoanthracene | Twofold Bergman cyclization | Precursor for 2,3,6,7-tetrasubstituted anthracenes |

Integration into Polymer Backbones

Formation of Anthracene-Isothiouronium Salts for Sensing Applications

Isothiouronium salts derived from fluorescent scaffolds like anthracene have been investigated as chemosensors, particularly for anion detection. The mechanism often involves changes in fluorescence upon binding of the analyte to the isothiouronium group. While studies have demonstrated the synthesis and sensing capabilities of isothiouronium salts based on the parent anthracene and pyrene (B120774) frameworks, there is no specific information in the surveyed literature on the formation of anthracene-isothiouronium salts starting from 1,3,5,7-tetramethylanthracene. The synthesis and potential sensing applications of this specific derivative remain an unexplored area of research.

Synthesis of Triptycene (B166850) Derivatives from Tetramethylanthracene Precursors

Triptycenes are rigid, three-dimensional molecules with a distinctive paddlewheel shape, formed by three benzene rings fused to a bicyclo[2.2.2]octane skeleton. nih.gov This rigid structure makes them exceptional building blocks for creating molecular machines, advanced ligands, and porous materials. wikipedia.org The primary and most direct route to the triptycene core involves the cycloaddition of an anthracene derivative with a highly reactive dienophile.

Diels-Alder Reactions in Triptycene Synthesis

The cornerstone of triptycene synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between an anthracene derivative and a benzyne (B1209423), which serves as the dienophile. masterorganicchemistry.comkhanacademy.org Benzyne is a highly reactive and unstable intermediate that is generated in situ. youtube.com A common method for its generation involves the diazotization of anthranilic acid with a nitrite (B80452) ester, such as isoamyl nitrite. The resulting benzenediazonium-2-carboxylate readily decomposes, releasing nitrogen and carbon dioxide to yield benzyne. nih.gov

The benzyne then rapidly reacts with the diene system of the anthracene core (carbons 9 and 10) to form the rigid triptycene framework. nih.gov While this is the established and expected pathway for the synthesis of a triptycene from 1,3,5,7-tetramethylanthracene, specific, documented examples detailing the reaction conditions and yields for this particular isomer are not prevalent in the scientific literature. The general reaction is outlined in the table below.

Table 1: Generalized Diels-Alder Reaction for Triptycene Synthesis

| Reactant 1 (Diene) | Reactant 2 (Dienophile Precursor) | Reagent | Product | Reaction Type |

| Anthracene Derivative | Anthranilic Acid | Isoamyl Nitrite | Triptycene Derivative | [4+2] Cycloaddition |

| 1,3,5,7-Tetramethylanthracene (presumed) | Anthranilic Acid | Isoamyl Nitrite | 1,3,5,7-Tetramethyltriptycene (presumed) | Diels-Alder Reaction |

The reactivity in a Diels-Alder reaction is typically enhanced by the presence of electron-donating groups on the diene. khanacademy.orgyoutube.com The four methyl groups on 1,3,5,7-tetramethylanthracene are electron-donating, which should make it a suitable diene for this transformation.

Functionalization of Triptycene Scaffolds

Once the triptycene skeleton is formed, it can be further modified to introduce a wide array of functional groups, tailoring its properties for specific applications. The functionalization can target the aromatic rings or the bridgehead positions (carbons 9 and 10). nih.gov

Common functionalization strategies for triptycene scaffolds include:

Electrophilic Aromatic Substitution: The benzene rings of the triptycene can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation, although the reactivity can be lower than that of simple arenes. nih.gov

Lithiation and Cross-Coupling: Directed ortho-metalation followed by quenching with an electrophile or palladium-catalyzed cross-coupling reactions can install a variety of substituents in a regioselective manner.

Bridgehead Functionalization: Introducing functional groups at the bridgehead positions is more challenging due to the inertness of these C-H bonds. Therefore, this is usually achieved by carrying the desired functionality through the synthesis from a pre-functionalized precursor. nih.gov

Modification of Existing Substituents: In a hypothetical 1,3,5,7-tetramethyltriptycene, the methyl groups themselves would be available for functionalization, for instance, through free-radical halogenation or oxidation to carboxylic acids.

As there are no specific documented syntheses of 1,3,5,7-tetramethyltriptycene found in the literature, examples of its subsequent functionalization are consequently absent. The table below outlines general functionalization reactions that are applicable to triptycene scaffolds.

Table 2: General Methods for Functionalizing Triptycene Scaffolds

| Reaction Type | Reagents | Position of Functionalization | Resulting Group |

| Nitration | HNO₃/H₂SO₄ | Aromatic Rings | Nitro (-NO₂) |

| Bromination | Br₂/FeBr₃ or NBS | Aromatic Rings | Bromo (-Br) |

| Acylation | Acyl Chloride/AlCl₃ | Aromatic Rings | Acyl (-COR) |

| Bridgehead Derivatization | From functionalized benzyne | Bridgehead (9,10) | Various (e.g., -Br, -SiMe₃) |

Advanced Photophysical Phenomena and Excited State Dynamics in Tetramethylanthracene Systems

Photoinduced Electron Transfer (PET) in Anthracene (B1667546) Derivatives

Photoinduced electron transfer is a fundamental process in which an electron is transferred from a donor to an acceptor molecule following the photoexcitation of one of the species. In the context of anthracene derivatives, this process is often harnessed to create fluorescent sensors and switches, where the fluorescence of the anthracene core is modulated by the presence of a specific analyte or an environmental change.

The core mechanism of PET-based fluorescent sensors involves a fluorophore (e.g., anthracene) covalently linked to a receptor unit that can interact with an analyte. In the absence of the target analyte, photoexcitation of the anthracene fluorophore is followed by a rapid electron transfer from the receptor (the donor) to the excited fluorophore (the acceptor), or vice versa. This non-radiative decay pathway effectively quenches the fluorescence of the anthracene unit. rsc.orgnih.gov

Upon binding of the analyte to the receptor, the electronic properties of the receptor are altered, typically changing its oxidation potential. This change makes the PET process energetically unfavorable. As a result, the fluorescence quenching mechanism is suppressed, and the characteristic emission of the anthracene fluorophore is "turned on" or restored. nih.govpku.edu.cn

Theoretical investigations using time-dependent density functional theory (TD-DFT) provide a deeper understanding of this mechanism. pku.edu.cn These studies show that the efficiency of PET is governed by the relative energy levels of the highest occupied molecular orbitals (HOMO) of the donor and the singly occupied molecular orbital (SOMO) of the photoexcited fluorophore. For instance, in a sensor for peroxynitrite, the HOMO level of the organoselenium recognizer moiety is higher in energy than that of the excited fluorophore, facilitating electron transfer and quenching fluorescence. pku.edu.cn Upon oxidation by the analyte, the HOMO level of the recognizer is lowered, inhibiting PET and restoring fluorescence. pku.edu.cn

This "on-off" switching behavior is a hallmark of PET-based sensors. pku.edu.cn For example, charge-neutral anthracene sensors with a thiourea (B124793) moiety act as anion receptors. The fluorescence of the anthracene is selectively quenched by anions like acetate (B1210297) (AcO⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and fluoride (B91410) (F⁻) due to the PET process, demonstrating the sensor's selectivity. rsc.org Similarly, a fluorescent sensor for water has been designed where the PET occurs from a nitrogen atom in an amino moiety to the photoexcited anthracene skeleton, leading to fluorescence quenching. The presence of water suppresses this PET process, causing a significant enhancement in fluorescence. nih.gov

| Sensor Type | Fluorophore | Receptor | Analyte | PET Mechanism | Fluorescence Response |

| Anion Sensor | Anthracene | Thiourea | F⁻, AcO⁻, H₂PO₄⁻ | Electron transfer from analyte-bound receptor to excited anthracene is inhibited. | Quenching in presence of analyte. rsc.org |

| Water Sensor | Anthracene | (Aminomethyl)phenylboronic acid ester | Water | Water suppresses PET from the nitrogen atom to the excited anthracene. | Enhancement in presence of water. nih.govnih.gov |

| Peroxynitrite Sensor | Heptamethine cyanine | Organoselenium | Peroxynitrite | Oxidation of selenium by the analyte lowers the receptor's HOMO level, preventing PET. | "Turn-on" response. pku.edu.cn |

The efficiency and selectivity of photoinduced electron transfer can be precisely controlled through careful structural design of the sensor molecule and by considering the influence of environmental factors.

Structural Design: The choice of the receptor unit is a critical design element. By altering the receptor, one can tune the sensor's affinity and selectivity for different analytes. For example, anthracene-based sensors with an aromatic thiourea moiety exhibit different sensing behavior compared to those with an aliphatic thiourea group. rsc.org Furthermore, the introduction of specific functional groups can modulate the electronic properties of the system to enhance PET. In certain metal-organic frameworks (MOFs), the strategic placement of electron-donating methyl groups or electron-withdrawing trifluoromethyl groups can accelerate PET, boosting photocatalytic activity for CO₂ reduction. nih.gov This demonstrates that modifying the electronegativity of substituents is a powerful tool for controlling charge transfer processes. nih.gov

Environmental Factors: The surrounding environment plays a significant role in modulating PET. As seen in water sensors, the polarity of the solvent and the presence of water molecules can directly influence the energetics of the PET process, leading to drastic changes in fluorescence emission. nih.govnih.gov The oxidation state of the local environment can also act as a switch. In sensors containing an organoselenium moiety, the PET efficiency is directly regulated by the oxidation and reduction of the selenium atom, effectively toggling the fluorescence "on" and "off". pku.edu.cn This sensitivity to the chemical environment is a key feature that enables the design of highly specific sensors.

Singlet Fission (SF) in Tetramethylanthracene and Related Systems

Singlet fission is a multiexciton generation process unique to molecular photophysics, where a spin-singlet excited state (S₁) converts into two distinct spin-triplet excitons (T₁). wikipedia.org This phenomenon holds immense promise for exceeding the Shockley-Queisser limit in single-junction solar cells by generating two electron-hole pairs from a single absorbed photon. nih.govnih.gov Acenes, including anthracene and its derivatives like tetracene and pentacene (B32325), are prominent candidates for studying and applying singlet fission. wikipedia.org

The primary energetic requirement for singlet fission to be favorable is that the energy of the initial singlet state must be at least twice the energy of the resulting triplet state. wikipedia.org This condition is often expressed as:

E(S₁) ≥ 2 * E(T₁)

If this condition is met, the process is considered exoergic and can proceed efficiently. However, singlet fission can also occur when the process is slightly endoergic, where thermal energy from the surroundings can help overcome the small energy barrier. nih.govyoutube.com

Research on acene dimers has provided key insights into the energetics that dictate SF dynamics. Studies show that a minimal energy gap between the initial singlet state (S₁) and the correlated triplet pair state ¹(T₁T₁) is desirable for efficient fission. nih.gov Conversely, a large energy gap between the triplet pair state and the ground state is needed to slow down the undesirable recombination of the triplets. nih.gov Interestingly, excessive exoergicity can actually slow down the rate of singlet fission, highlighting the delicate energetic balance required for optimal performance. nih.gov

| Acene | E(S₁) (eV) | E(T₁) (eV) | Energetic Condition for SF [E(S₁) - 2E(T₁)] | SF Character |

| Tetracene | ~2.4 | ~1.2 | ~0 | Close to resonant or slightly endoergic. wikipedia.orgnih.gov |

| Pentacene | ~1.85 | ~0.86 | > 0 | Exoergic. wikipedia.org |

| Hexacene | ~1.5 | ~0.67 | > 0 | Exoergic. nih.gov |

The generation of free triplet excitons via singlet fission is a multi-step process. Following photoexcitation to the S₁ state, the system evolves into a crucial intermediate: the correlated triplet pair state, ¹(T₁T₁). nih.govdigitellinc.com This state, which possesses both singlet and triplet characteristics, has been optically detected and is significantly stabilized relative to free triplet excitons. nih.gov

The dynamics proceed as follows:

S₁ → ¹(T₁T₁): The initial singlet exciton (B1674681) evolves into the electronically coupled triplet pair. This step can be extremely fast, occurring on sub-picosecond timescales. nih.gov

¹(T₁T₁) → T₁ + T₁: The correlated triplet pair must then dissociate into two independent, free triplet excitons. youtube.com

This dissociation step is critical for harvesting the triplets in a device. youtube.comcolumbia.edu If the triplets remain strongly coupled in the ¹(T₁T₁) state, they can rapidly recombine back to the ground state, which is a significant loss pathway. youtube.comrsc.org Therefore, the system needs to be designed so that the triplets can separate efficiently. youtube.com The dynamics of triplets generated via singlet fission can differ from those created by other means, such as sensitization, often showing faster decay rates due to the initial geminate pairing. youtube.com Recent studies have also pointed to the involvement of higher-order spin states, such as quintets, in the complex dynamics of these multiexciton systems. nih.gov

The rate and efficiency of singlet fission are not solely intrinsic properties of the molecule but are profoundly influenced by the arrangement of molecules in the solid state. Intermolecular packing and polymorphism—the ability of a compound to crystallize in different forms—are critical factors. nih.govrsc.org

Polymorphism: Different crystal polymorphs of the same material can exhibit dramatically different SF performance. nih.gov A clear example is tetracene, which exists in two known polymorphs (Tc I and Tc II). For large crystallites, the SF rate in the less stable Tc II polymorph (τ ≈ 22 ps) is significantly faster than in the common Tc I polymorph (τ ≈ 125 ps). rsc.org This finding underscores that controlling polymorphism is a powerful strategy for optimizing SF rates in polycrystalline films. rsc.org

Molecular Packing: The relative orientation of adjacent molecules dictates the electronic coupling between them, which in turn governs the SF rate. rsc.orgnih.gov Theoretical simulations on pentacene dimers have shown that the SF rate can be increased by over an order of magnitude by tuning the intermolecular packing. nih.gov Specifically, slipped-stacked arrangements are often more advantageous for efficient SF than cofacial packing. nih.gov Strong electronic interactions are necessary for rapid SF, but they can also hinder the crucial dissociation of the resulting triplet pair. rsc.org Therefore, an ideal molecular packing must strike a balance: it should be strong enough to promote fast fission but weak enough to allow the subsequent separation of the two triplet excitons for harvesting. youtube.comrsc.org This delicate interplay represents a key challenge and a design principle for creating highly efficient singlet fission materials. digitellinc.com

Computational and Theoretical Investigations of 1,3,5,7 Tetramethylanthracene

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of complex organic molecules like 1,3,5,7-tetramethylanthracene. mdpi.com DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the ground and excited state properties, as well as reactivity. uci.eduresearchgate.net

DFT calculations are instrumental in determining the optimized geometry and electronic energy levels of 1,3,5,7-tetramethylanthracene in its ground state (S₀). These calculations typically involve functionals like B3LYP combined with appropriate basis sets, such as 6-31G(d,p) or cc-pVDZ, to accurately model the molecular structure. researchgate.netchemrxiv.org For instance, studies on similar aromatic systems have shown that DFT can predict bond lengths and angles with high fidelity when compared to experimental data. chemrxiv.org

The investigation of electronic excited states is crucial for understanding the photophysical properties of the molecule. Time-dependent DFT (TD-DFT) is the primary method used for this purpose. mdpi.com TD-DFT calculations can predict the energies of the first singlet excited state (S₁) and the first triplet state (T₁), providing insights into absorption and emission phenomena. chemrxiv.org For related polycyclic aromatic hydrocarbons, TD-DFT has been successfully used to simulate electronic absorption spectra, showing good agreement with experimental results. mdpi.com The nature of these excited states is often characterized by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). usc.edu

Table 1: Comparison of Calculated Geometrical Parameters for Aromatic Systems in Different Electronic States

| State | Average Twist Angle (°) | N-C Bond Length (Å) |

|---|---|---|

| Ground State (S₀) | 41.8 - 44.0 | 1.420 |

| Singlet Excited State (S₁) | 39.1 - 39.3 | 1.410 |

| Triplet State (T₁) | 38.5 - 39.5 | 1.410 |

Data derived from studies on comparable aromatic structures, illustrating typical changes upon excitation. chemrxiv.org

The frontier molecular orbitals, namely the HOMO and LUMO, are central to understanding the chemical reactivity of 1,3,5,7-tetramethylanthracene. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor. The HOMO is typically localized over the π-system of the anthracene (B1667546) core, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO distribution highlights the areas prone to nucleophilic attack.

The presence of methyl groups at the 1, 3, 5, and 7 positions influences the electronic properties of the anthracene core. These electron-donating groups raise the energy of the HOMO, making the molecule more easily oxidized compared to unsubstituted anthracene. This effect is crucial in determining the sites of reactivity, for instance, in the formation of radical cations. nih.gov The concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint reactive sites in large, delocalized systems, offering a more localized picture than traditional canonical molecular orbitals. nih.govresearchgate.net

Quantum Mechanical (QM) and Spectroscopic Parameter Predictions

Quantum mechanical calculations, particularly DFT and TD-DFT, are extensively used to predict various spectroscopic parameters. mdpi.com For 1,3,5,7-tetramethylanthracene, these methods can simulate its electronic absorption spectrum, providing information on the wavelengths and intensities of electronic transitions. mdpi.com The calculated spectra for similar porphyrazine complexes have shown good correlation with experimental data, demonstrating the predictive power of these theoretical approaches. mdpi.com

Furthermore, QM methods can be employed to calculate vibrational frequencies. The theoretical infrared (IR) and Raman spectra can be simulated, and the assignment of vibrational modes can be aided by analyzing the potential energy distribution. researchgate.net While not the primary focus, these calculations complement experimental spectroscopic studies by providing a detailed understanding of the molecule's vibrational behavior.

Theoretical Modeling of Reaction Mechanisms and Intermediates

Computational modeling plays a vital role in elucidating complex reaction mechanisms that are difficult to probe experimentally. For 1,3,5,7-tetramethylanthracene, this includes the characterization of transient species and the exploration of reaction pathways.

The formation of radical cations is a key step in many reactions involving electron-rich aromatic compounds. Theoretical methods are employed to characterize the geometry and electronic structure of the 1,3,5,7-tetramethylanthracene radical cation. These calculations can predict changes in bond lengths and angles upon ionization. For instance, the formation of the radical cation of 1,2,3,4,5,6,7,8-octamethylanthracene has been studied, providing a model for understanding the behavior of similar methylated anthracenes. rsc.org The unpaired electron in the radical cation is typically delocalized over the aromatic system, and computational models can map the spin density distribution, identifying the atoms that bear the highest degree of radical character.

Theoretical modeling can provide valuable insights into the mechanisms of oligomerization, a process where monomer units combine to form larger structures. While direct studies on 1,3,5,7-tetramethylanthracene oligomerization are not prevalent in the provided results, the principles can be inferred from related systems. Computational studies can be used to model the initial steps of dimerization and further aggregation, identifying the most favorable orientations and calculating the energetics of the process. For example, understanding how aromatic molecules interact and form off-pathway oligomers is a key area where theoretical modeling can shed light on the initial aggregation steps. nih.govnih.gov By calculating the interaction energies and identifying the transition states, researchers can build a comprehensive picture of the oligomerization landscape.

Computational Approaches to Exciton (B1674681) Dynamics and Singlet Fission Rates

Theoretical studies on related systems, such as TIPS-anthracene and other acene dimers, utilize a range of quantum chemical calculations to model the excited state landscape and dynamics. rsc.orgnih.gov These methods are critical for determining key parameters that govern the efficiency of singlet fission, a process where a singlet exciton converts into two triplet excitons. rsc.orgacs.org

A primary focus of computational investigations is the calculation of electronic couplings between different states, which dictates the rate of singlet fission. rug.nlnih.gov The process is typically understood to proceed from an initial photoexcited singlet state (S₁) to a correlated triplet pair state (¹(T₁T₁)). The strength of the electronic coupling between these states is a crucial determinant of the singlet fission rate. acs.orgrug.nl

Computational models often employ methods such as time-dependent density functional theory (TD-DFT) and many-body perturbation theory (GW-BSE) to calculate the energies of the relevant singlet and triplet excited states. nih.govacs.org The energetic requirement for singlet fission is that the energy of the initial singlet state is approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). acs.org

Furthermore, the dynamics of these processes are often simulated using approaches like the quantum master equation, which can describe both coherent and incoherent exciton motion. nih.govnih.gov These simulations provide insights into the timescales of exciton transfer and fission, as well as the influence of molecular vibrations and environmental effects on these processes. nih.govcaltech.edu For instance, studies on anthracene dimers have utilized ab initio molecular orbital-configuration interaction (MO-CI) based quantum master equation methods to explore ultrafast exciton dynamics. nih.gov

The influence of molecular packing and substitution on singlet fission is another critical area of computational study. For example, research on TIPS-anthracene polymorphs has shown that small variations in the intermolecular π-π stacking can significantly perturb singlet fission dynamics. researchgate.net Such studies often use models like the Marcus electron transfer theory to compute singlet fission rates, considering both direct and charge-transfer mediated pathways. researchgate.net

Detailed Research Findings from Related Anthracene Derivatives

Computational studies on other acenes, like tetracene, have provided detailed insights into the singlet fission mechanism. For a covalently linked tetracene dimer, first-principles calculations predicted a singlet fission rate to the ¹(T₁T₁) state that is two orders of magnitude faster than in crystalline tetracene, attributing this to greater electronic coupling and favorable energetics. acs.org

The table below presents a summary of typical computational parameters and findings for related acene systems, which are indicative of the types of data sought for 1,3,5,7-tetramethylanthracene.

| Parameter | Typical Value/Finding for Related Acenes | Computational Method | Reference |

| Electronic Coupling (S₁ - ¹(T₁T₁)) | 29–65 meV | Nonorthogonal Configuration Interaction | rug.nl |

| Singlet Fission Rate | Can be orders of magnitude faster in dimers vs. crystals | First-principles calculations | acs.org |

| Singlet Fission Yield | 19% (in TIPS-anthracene films) | Kinetic modeling of experimental data | rsc.org |

| Charge-Transfer State Energy | Often a high-energy state in anthracene derivatives | Time-Dependent DFT | researchgate.net |

| Exciton Dynamics Timescale | ps to ns range depending on the specific process | Quantum Master Equation | nih.govacs.org |

Interactive Data Table: Illustrative Computational Parameters for Acene Derivatives

The following table provides an interactive look at the range of computational values observed in studies of anthracene and tetracene derivatives, which are used to understand and predict singlet fission behavior.

Functional Applications and Advanced Materials Incorporating 1,3,5,7 Tetramethylanthracene

Chemosensors and Molecular Recognition Systems

The inherent fluorescence of anthracene (B1667546) and its derivatives makes them excellent candidates for the development of chemosensors. These sensors operate on the principle of fluorescence quenching or enhancement upon interaction with a specific analyte. The methyl groups in 1,3,5,7-tetramethylanthracene can modulate its electronic and steric properties, influencing its sensitivity and selectivity as a sensor.

Fluorescent sensors based on anthracene derivatives have been developed for the detection of various ions. The mechanism of detection often involves a process called photoinduced electron transfer (PET). In the absence of the target ion, the fluorescence of the anthracene core may be quenched by a nearby receptor unit. Upon binding of the ion to the receptor, the PET process can be inhibited, leading to a "turn-on" of fluorescence.

For example, a turn-on fluorescent probe for Zn(2+) and Cd(2+) ions was developed based on a perylene (B46583) tetracarboxylic diimide (PDI) derivative functionalized with 2-pyridylmethyl-amine (DPA) as the receptor. nih.gov In this system, the fluorescence of the PDI core is initially low due to PET from the DPA unit. nih.gov The chelation of Zn(2+) or Cd(2+) with the DPA receptor inhibits this PET process, resulting in a significant increase in fluorescence intensity. nih.gov This allows for the detection of Zn(2+) in the range of 0.1–4.0 μM and Cd(2+) in the range of 0.1–5.0 μM, with detection limits as low as 32 nM and 48 nM, respectively. nih.gov The different pH dependencies for binding allow for the discrimination between the two ions. nih.gov While this example uses a perylene core, the same principle can be applied to anthracene-based sensors.

Anthracene derivatives can also be designed to function as pH-sensitive fluorescent indicators. medchemexpress.com The fluorescence properties of these molecules can change in response to variations in the hydrogen ion concentration. This is typically achieved by incorporating an acidic or basic functional group that can be protonated or deprotonated within a specific pH range.

For instance, lipophilic perylene derivatives have been incorporated into nanomicelles to create fluorescent pH indicators for aqueous solutions. znaturforsch.com By attaching a 4-amino-2,3,4,5-tetramethylphenyl group to the perylene core, a pH-sensitive system was created. znaturforsch.com In this case, the fluorescence intensity of the perylene derivative decreases as the pH increases. znaturforsch.com This change is attributed to an equilibrium between the protonated and deprotonated forms of the amino group. znaturforsch.com Protonation of the amino group at lower pH values inhibits an electron transfer quenching process, leading to high fluorescence quantum yields. znaturforsch.com This principle can be adapted to 1,3,5,7-tetramethylanthracene to develop pH indicators.

The following table summarizes some commercially available fluorescent pH indicators, highlighting their excitation and emission characteristics:

| Indicator Name | Excitation (nm) | Emission (nm) | pH Range |

| BCECF | 490/440 (ratio) | 535 | 6.0–8.0 medchemexpress.com |

| Carboxy-SNARF 1 | 488 | 580 (acidic) / 640 (basic) | 7.0–8.0 medchemexpress.com |

| Pyranine (HPTS) | 450 | 510 | ~7.3 medchemexpress.comthermofisher.com |

| Carboxynaphthofluorescein | 593 | 668 | ~7.6 thermofisher.com |

This table is for illustrative purposes and features common pH indicators, not specifically 1,3,5,7-tetramethylanthracene derivatives.

Improving the selectivity and sensitivity of fluorescent chemosensors is a key area of research. nih.gov Several strategies can be employed to achieve this for sensors based on 1,3,5,7-tetramethylanthracene.

Functional Group Variation and Structural Modification: The introduction of specific functional groups and modifications to the molecular structure can fine-tune the sensor's binding affinity and specificity for a particular analyte. nih.gov

Integration of Nanomaterials: Incorporating nanomaterials such as metal nanoparticles, carbon nanotubes, or graphene can amplify the sensor's signal, leading to lower detection limits. nih.govnih.gov For instance, the use of gold nanoparticle dimers can create "hot spots" that significantly amplify Raman signals in SERS-based sensing. researchgate.net

Affinity-Based Immobilization: For immunosensors, strategies like using the biotin-streptavidin system or protein A/G-mediated immobilization can ensure the oriented attachment of antibodies, which can improve sensor performance. nih.gov

Enzyme-Based Amplification: The use of enzyme labels, such as horseradish peroxidase and alkaline phosphatase, is a widely used strategy to amplify the signal in electrochemical immunosensors. nih.gov

These strategies contribute to the development of more accurate and efficient detection methods for a wide range of applications, from environmental monitoring to biomedical research. nih.gov

Polymer Science and Engineering

The incorporation of rigid and sterically hindered anthracene moieties into polymer backbones can lead to materials with enhanced thermal stability, specific solubility characteristics, and unique solid-state morphologies. Research in this area has primarily focused on derivatives of tetramethylanthracene for applications in high-performance polymers.

Functional Polymer Materials Utilizing Tetramethylanthracene as Building Blocks

Based on the conducted research, there is currently limited available scientific literature on the synthesis and application of functional polymer materials utilizing 1,3,5,7-tetramethylanthracene specifically as a monomeric building block.

Reversible Crosslinked Polymer Networks

Polymers of Intrinsic Microporosity (PIMs) from Triptycene-Anthracene Derivatives

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess interconnected micropores due to their rigid and contorted molecular structures, which prevent efficient packing in the solid state. nih.gov Triptycene (B166850), a derivative of anthracene, is a key building block for creating PIMs with high free volume and surface area. mdpi.comresearchgate.net

Recent research has focused on the synthesis of PIMs from a diamine derivative of a tetramethylanthracene isomer, 1,3,6,8-tetramethyl-2,7-diaminotriptycene (TMDAT). nih.govacs.orgscienceopen.com These PIM-polyimides (PIM-PIs) are synthesized through a one-step high-temperature polycondensation reaction of TMDAT with various aromatic dianhydrides. nih.govacs.org The resulting polymers are organosoluble and exhibit high thermal stability with decomposition temperatures up to 510 °C. nih.govscienceopen.com The introduction of the rigid, three-dimensional triptycene framework with tetramethyl substitution restricts the rotation of the imide bonds, leading to highly permeable materials. nih.govacs.org

The intrinsic microporosity of these polymers is evidenced by their high Brunauer–Emmett–Teller (BET) surface areas, which range from 610 to 850 m²/g. nih.govacs.org These PIM-PIs have shown promising performance in gas separation applications, with high permeability for gases like hydrogen and oxygen, and moderate selectivity. nih.govacs.org For instance, a polyimide derived from TMDAT and a triptycene-based dianhydride demonstrated H₂ and O₂ permeabilities of 2858 and 575 Barrer, respectively, with H₂/N₂ and O₂/N₂ selectivities of 24 and 4.8. nih.gov

Table 1: Properties of PIM-Polyimides Derived from 1,3,6,8-Tetramethyl-2,7-diaminotriptycene (TMDAT)

| Dianhydride Reactant | BET Surface Area (m²/g) | Thermal Stability (TGA, 5% weight loss, °C) |

|---|---|---|

| 6FDA | 610-850 | Up to 510 |

| PMDA | 610-850 | Up to 510 |

| TPDA | 610-850 | Up to 510 |

| NTDA | 610-850 | Up to 510 |

| BCDA | 610-850 | Up to 510 |

Data sourced from ACS Omega. acs.org

High-Performance Polyimides

Aromatic polyimides are renowned for their exceptional thermal and chemical stability, high mechanical strength, and excellent dielectric properties, making them suitable for advanced applications in electronics and aerospace. scispace.comresearchgate.net The incorporation of triptycene units derived from tetramethylanthracene isomers into the polyimide backbone is a strategy to enhance solubility and processability without compromising thermal performance. scispace.com

The synthesis of high molecular weight polyimides from 1,3,6,8-tetramethyl-2,7-diaminotriptycene (TMDAT) and various dianhydrides yields polymers with excellent thermal stability. nih.govacs.org These polyimides are amorphous and soluble in common organic solvents, which is a significant advantage for processing. scispace.com The rigid and bulky nature of the TMDAT monomer disrupts polymer chain packing, leading to materials with high glass transition temperatures (Tg) and low coefficients of thermal expansion. researchgate.net

The gas transport properties of these triptycene-based polyimides are a key area of investigation. The introduction of the tetramethyl-substituted triptycene unit results in polymers with high gas permeabilities. nih.govacs.org

Table 2: Gas Permeability Data for a PIM-Polyimide from TMDAT and a Triptycene-based Dianhydride

| Gas | Permeability (Barrer) |

|---|---|

| H₂ | 2858 |

| O₂ | 575 |

Data sourced from ACS Omega. acs.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized assemblies. nih.govnih.gov Host-guest chemistry, a central concept in this field, involves the complexation of a "guest" molecule within a "host" molecule. mdpi.commdpi.comrsc.orgresearchgate.net The shape, size, and electronic properties of anthracene derivatives make them interesting candidates for supramolecular chemistry and self-assembly studies.

Host-Guest Interactions Involving Tetramethylanthracene

While specific studies on the host-guest interactions of 1,3,5,7-tetramethylanthracene are not prominent in the reviewed literature, research on other tetramethylanthracene derivatives provides insights into their self-assembly behavior. For instance, the co-crystallization of tetramethyl anthracene-2,3,6,7-tetracarboxylate and tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate demonstrates a form of molecular recognition and self-assembly. In this co-crystal, the two different anthracene derivatives occupy distinct crystallographic inversion centers, indicating a structured arrangement driven by intermolecular forces.

The formation of such co-crystals is a manifestation of host-guest chemistry, where the crystal lattice acts as the host for the individual molecular components. The interactions governing this assembly are likely a combination of π-π stacking and hydrogen bonding, which are common driving forces in the self-assembly of aromatic molecules. nih.gov

Design of Molecular Machines and Architectures

The field of artificial molecular machines, which involves the design and synthesis of molecular components that can perform machine-like movements in response to external stimuli, represents a frontier in nanotechnology. cmu.edu These machines are built from fundamental units like molecular switches, motors, and shuttles. researchgate.net The design of such machines often relies on the ability to control the relative positions and interactions of molecular components. manchester.ac.uknih.gov

While specific research on the integration of 1,3,5,7-tetramethylanthracene into molecular machines is not extensively documented, its structural and photophysical properties suggest its potential as a key building block. Anthracene derivatives are known to participate in photochemical reactions, such as photodimerization, which can be harnessed to induce mechanical motion. The methyl groups in 1,3,5,7-tetramethylanthracene can influence the stability and kinetics of such reactions, offering a means to tune the machine's function.

The core principles of molecular machine design involve creating systems with controllable, non-random movements. This is often achieved by switching between different states with distinct energy minima, a process that can be triggered by light, heat, or chemical signals. cmu.edupku.edu.cn The anthracene moiety, with its well-defined photochemistry, can serve as a photoresponsive unit. For instance, the reversible [4+4] cycloaddition of anthracenes can be used to extend and contract a molecular assembly, mimicking the action of a piston. The methyl groups would sterically and electronically influence the efficiency and wavelength dependence of this process, allowing for finer control over the mechanical work performed by the machine.

Furthermore, the design of complex molecular machines often involves the assembly of multiple components. manchester.ac.uk The defined geometry and potential for functionalization of 1,3,5,7-tetramethylanthracene make it a candidate for incorporation into more extensive, multi-component systems where its photophysical response can be coupled to the function of other molecular parts.

π-π Interactions in Supramolecular Systems

Supramolecular chemistry focuses on the organization of molecules into larger, functional assemblies through non-covalent interactions. nih.gov Among these, π-π stacking interactions are fundamental forces that govern the self-assembly of aromatic molecules, including anthracene derivatives. nih.govnih.gov These interactions, arising from the electrostatic and dispersion forces between the electron-rich π-systems of aromatic rings, are crucial in determining the structure and properties of the resulting supramolecular architectures. researchgate.netnih.gov

In the context of 1,3,5,7-tetramethylanthracene, the central anthracene core provides a large, planar surface for π-π stacking. The formation of dimers and larger aggregates is a well-documented phenomenon for anthracene. nih.gov However, the presence of the four methyl groups at the 1, 3, 5, and 7 positions introduces significant steric hindrance. This steric bulk can prevent a perfectly co-facial π-stacking arrangement, leading to displaced or offset geometries.

The interplay between the attractive π-π interactions of the anthracene core and the steric repulsion of the methyl groups can be exploited to control the self-assembly process with a high degree of precision. By modifying the size and nature of the substituents, the geometry and stability of the resulting supramolecular structures can be finely tuned. This control is essential for the rational design of materials with specific optical or electronic properties that are dependent on the spatial arrangement of the chromophores.

The strength of π-π interactions can be estimated using computational methods, such as Density Functional Theory (DFT), which provide insights into the binding energies of aromatic dimers. nih.gov For unsubstituted anthracene dimers, the interaction energy is significant, driving the formation of aggregates. The introduction of methyl groups in 1,3,5,7-tetramethylanthracene would modulate this interaction energy.

| Interaction Type | Key Features in 1,3,5,7-Tetramethylanthracene | Potential Impact on Supramolecular Assembly |

|---|---|---|

| π-π Stacking | Large aromatic surface of the anthracene core. | Primary driving force for self-assembly. |

| Steric Hindrance | Presence of four methyl groups at the 1, 3, 5, and 7 positions. | Influences the geometry of stacking, favoring offset or displaced arrangements. |

| van der Waals Forces | Interactions involving the methyl groups and the aromatic rings. | Contribute to the overall stability of the assembled structure. |

The ability to form ordered assemblies through π-π stacking makes 1,3,5,7-tetramethylanthracene a candidate for applications in organic electronics, where charge transport is highly dependent on the overlap of molecular orbitals between adjacent molecules. The specific, sterically influenced packing of this molecule could lead to unique charge transport properties.

Advanced Materials for Photon Harvesting and Energy Conversion

The development of materials that can efficiently capture and convert light energy is a critical area of research, with significant implications for renewable energy technologies. 1,3,5,7-Tetramethylanthracene and related compounds are being explored for their potential in advanced applications such as next-generation solar cells.

Overcoming the Shockley-Queisser Limit in Solar Cells via Singlet Fission

The Shockley-Queisser limit describes the maximum theoretical efficiency of a single-junction solar cell, which is approximately 33.7% for silicon-based cells. researching.cn A major loss mechanism that contributes to this limit is the thermalization of high-energy photons, where the excess energy of the photon above the semiconductor's bandgap is lost as heat. Singlet fission is a photophysical process that offers a promising route to overcome this limitation. researchgate.netamolf.nl

Anthracene and its derivatives are among the most studied materials for singlet fission. rsc.org While unsubstituted anthracene can undergo singlet fission, the process is endothermic and thus less efficient. rsc.org The efficiency of singlet fission is highly dependent on the molecular structure and the packing of the molecules in the solid state.

| Compound | Singlet Energy (E(S₁)) | Triplet Energy (E(T₁)) | Singlet Fission Condition (E(S₁) ≥ 2E(T₁)) | Reported Singlet Fission Yield (ΦT) |

|---|---|---|---|---|

| Tetracene | ~2.3 eV | ~1.25 eV | Endothermic/Isoergic | Up to 153% ± 5% in devices mit.edu |

| TIPS-Anthracene | ~2.81 eV | >1.41 eV | Endothermic | ~19% in thin films nih.govresearchgate.net |

| Orthogonal Anthracene Dimer | Not Specified | 1.51 eV | Isoergic | 164% rsc.org |

The design of efficient singlet fission materials based on 1,3,5,7-tetramethylanthracene would involve tuning its electronic properties to satisfy the energetic requirements for efficient singlet fission while ensuring good stability and processability for device fabrication. The methyl groups could potentially be used to control the intermolecular packing in the solid state, which is a critical parameter for achieving high singlet fission yields. The development of such materials could pave the way for a new generation of high-efficiency solar cells that surpass the Shockley-Queisser limit.

Advanced Characterization Techniques in Tetramethylanthracene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,3,5,7-tetramethylanthracene. Both ¹H and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR, the chemical shifts of the protons provide insights into their local electronic environment. For methylated anthracenes, the proton signals are crucial for confirming the substitution pattern. cdnsciencepub.com The integration of these signals corresponds to the number of protons, further aiding in structural assignment.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. cdnsciencepub.com The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. In a study of various methylated anthracenes, ¹³C shieldings were analyzed to derive parameters describing the effect of methyl substitution at different positions. cdnsciencepub.com This allows for the unequivocal assignment of resonances for proton-bearing carbons through selective proton decoupling. cdnsciencepub.com Deviations from expected substituent effects can also indicate steric interactions between methyl groups. cdnsciencepub.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.